![molecular formula C20H14F3N3O4 B2780004 N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941989-63-5](/img/structure/B2780004.png)
N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated .
Synthesis Analysis
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . An early synthetic method was developed by Frédéric Swarts in 1892 , based on antimony fluoride .Molecular Structure Analysis
The trifluoromethyl group (-CF3) is a common functional group in organofluorine chemistry . It exhibits unique behaviors when incorporated into organic molecules .Chemical Reactions Analysis
Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . There are several reagents known for this purpose, such as hypervalent iodine(III) –CF3 reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated compounds can also vary widely. For example, the compound “Methyl 3-(trifluoromethyl)benzoate” has a molecular weight of 204.15 .Scientific Research Applications
Anti-Cancer Studies
There is evidence that similar compounds, such as 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, have shown promising results in anti-cancer studies . These compounds were effectively screened for their anti-cancer properties and the results are promising . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) .
Reactions at the Benzylic Position
The compound’s structure suggests that it could undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-nitrophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)14-4-1-3-13(11-14)12-25-10-2-5-17(19(25)28)18(27)24-15-6-8-16(9-7-15)26(29)30/h1-11H,12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGHZFGEJJTHJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide |
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